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Compound of Interest

Compound Name: KRCA-0008

Cat. No.: B608374 Get Quote

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of KRCA-0008, a potent,

selective, and orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and

Activated Cdc42 kinase 1 (Ack1). Constitutive activation of ALK, resulting from genetic

alterations, is a known oncogenic driver in various cancers, including non-small cell lung cancer

(NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] KRCA-0008 has demonstrated

significant anti-tumor activity in both in vitro and in vivo models, positioning it as a valuable tool

for cancer research and a potential therapeutic candidate.[1][3]

Core Properties and Structure
KRCA-0008 is a bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidine.[3] It

exhibits favorable drug-like properties, including good water solubility, high oral bioavailability,

and good liver microsomal stability.[4][5]
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Property Value Reference

IUPAC Name

1,1'-[(5-Chloro-2,4-

pyrimidinediyl)bis[imino(3-

methoxy-4,1-phenylene)-4,1-

piperazinediyl]]bisethanone

Molecular Formula C₃₀H₃₇ClN₈O₄ [4]

Molecular Weight 609.12 g/mol [4]

CAS Number 1472795-20-2

Oral Bioavailability 66-94.5% (in mice and rats) [4]

Biochemical and Cellular Activity
KRCA-0008 is a highly potent inhibitor of ALK and Ack1 kinases. Its activity extends to clinically

relevant crizotinib-resistant ALK mutants.[5] This inhibition of ALK phosphorylation leads to the

suppression of downstream signaling pathways, resulting in anti-proliferative and pro-apoptotic

effects in ALK-positive cancer cells.[1][6][7]

Target IC₅₀ (nM)

Ack1 4

ALK (wild-type) 12

ALK L1196M 75

ALK C1156Y 4

ALK F1174L 17

ALK R1275Q 17

Insulin Receptor 210

Data compiled from MedchemExpress.[6]
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Cell Line Cancer Type IC₅₀ / GI₅₀ (nM)

SU-DHL-1
Anaplastic Large-Cell

Lymphoma
3 (GI₅₀)

H1993 Non-Small Cell Lung Cancer 3.6 (IC₅₀)

Karpas-299
Anaplastic Large-Cell

Lymphoma
12 (GI₅₀)

H3122 Non-Small Cell Lung Cancer 80 (IC₅₀)

Data compiled from multiple sources.[6]

Mechanism of Action and Signaling Pathway
KRCA-0008 exerts its anti-tumor effects by directly inhibiting the kinase activity of the ALK

fusion protein (e.g., NPM-ALK in ALCL).[1] This blockade prevents the autophosphorylation of

ALK, thereby inhibiting the activation of key downstream pro-survival and proliferative signaling

cascades, including the STAT3, Akt, and ERK1/2 pathways.[1][2] The inhibition of these

pathways ultimately leads to G0/G1 cell cycle arrest and the induction of apoptosis.[2][6]
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Figure 1. KRCA-0008 Inhibition of ALK Signaling Pathway.

In Vivo Efficacy
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In preclinical xenograft models, orally administered KRCA-0008 has demonstrated significant

anti-tumor activity. In a Karpas-299 (ALK-positive ALCL) xenograft mouse model, treatment

with KRCA-0008 at doses of 25 and 50 mg/kg twice daily suppressed tumor growth.[1][6] This

efficacy was achieved by inhibiting NPM-ALK phosphorylation in the tumor tissue without

causing significant toxicity or body weight loss in the animals.[1][6]

Experimental Protocols
This protocol describes the methodology for determining the 50% growth inhibition (GI₅₀)

concentration of KRCA-0008 against ALK-positive cancer cell lines like Karpas-299 and SU-

DHL-1.

Cell Plating: Seed cells in 96-well microplates at a density of 5 x 10³ cells/well in 100 µL of

appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

Compound Preparation: Prepare a 2X serial dilution of KRCA-0008 in growth medium. A

typical concentration range would be 1 nM to 10 µM.

Treatment: Add 100 µL of the 2X KRCA-0008 dilutions to the appropriate wells to achieve a

1X final concentration. Include vehicle control (e.g., 0.1% DMSO) wells.

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

Measurement: Shake the plates for 2 minutes to lyse cells and then incubate for 10 minutes

at room temperature to stabilize the luminescent signal.

Data Acquisition: Measure luminescence using a plate reader.

Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve

using non-linear regression to calculate the GI₅₀ value.

This protocol details the procedure for assessing the inhibition of ALK phosphorylation and its

downstream targets in cells treated with KRCA-0008.

Cell Culture and Treatment: Culture Karpas-299 or SU-DHL-1 cells to 70-80% confluency.

Treat the cells with varying concentrations of KRCA-0008 (e.g., 0, 10, 50, 100 nM) for 4
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hours.[7]

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris

polyacrylamide gel and perform electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt,

total Akt, phospho-ERK1/2, and total ERK1/2. Use β-Actin as a loading control.[7]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Wash the membrane again and detect the signal using an enhanced

chemiluminescence (ECL) substrate and an imaging system.
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Figure 2. KRCA-0008 Preclinical Evaluation Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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